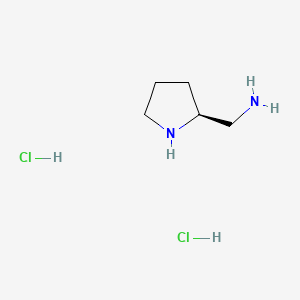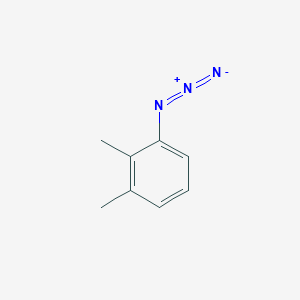
1-Azido-2,3-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Azido-2,3-dimethylbenzene is an organic compound with the molecular formula C₈H₉N₃ It is characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with two methyl groups at the 2 and 3 positions
科学的研究の応用
1-Azido-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocycles and as a reagent in organic synthesis.
Biology: Employed in bioconjugation techniques, particularly in click chemistry for labeling biomolecules.
Industry: Utilized in material sciences for the development of polymers and other advanced materials.
Safety and Hazards
将来の方向性
The use of azides in organic synthesis is a topic of ongoing research. They are useful for the synthesis of a variety of heterocycles and other organic compounds . Future research may focus on developing safer and more efficient methods for the synthesis and use of azides, as well as exploring new reactions and applications .
作用機序
Target of Action
The primary target of 1-Azido-2,3-dimethylbenzene is the benzene ring, which contains six pi electrons that are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .
Mode of Action
This compound undergoes electrophilic aromatic substitution because aromaticity is maintained . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound is involved in the synthesis of organic azides from secondary benzylic alcohols . The azido radical generated from the interaction of PIDA and TMSN3 selectively follows addition to [1.1.1]propellane to form the carbon-centered radical intermediate .
Pharmacokinetics
The compound’s molecular weight of 14718 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of the action of this compound is the formation of organic azides . These azides can be used in a variety of chemical reactions, including click chemistry, Staudinger reactions, and Curtius rearrangements.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the choice of base is important in the diazo-transfer reaction . Additionally, the reaction conditions, such as temperature and solvent, can also affect the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
They can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The azido group in 1-Azido-2,3-dimethylbenzene could potentially interact with enzymes, proteins, and other biomolecules, although specific interactions have not been reported in the literature.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known that azides can form nitrogen-centered radicals under certain conditions These radicals can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that azides can participate in various reactions, potentially interacting with enzymes or cofactors
準備方法
Synthetic Routes and Reaction Conditions: 1-Azido-2,3-dimethylbenzene can be synthesized through the azidation of 2,3-dimethylaniline. The process typically involves the diazotization of 2,3-dimethylaniline followed by the substitution of the diazonium group with an azide ion. This reaction is usually carried out in the presence of sodium azide (NaN₃) and a suitable acid, such as hydrochloric acid (HCl), under controlled temperature conditions .
Industrial Production Methods: This includes optimizing reaction conditions to ensure safety and efficiency, given the potentially explosive nature of azides .
化学反応の分析
Types of Reactions: 1-Azido-2,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2,3-dimethylaniline.
Cycloaddition: Formation of 1,2,3-triazoles.
類似化合物との比較
- 1-Azido-4-methylbenzene
- **1-Azido-2-methylbenz
特性
IUPAC Name |
1-azido-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-4-3-5-8(7(6)2)10-11-9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJNXYDJNYCAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=[N+]=[N-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2743784.png)
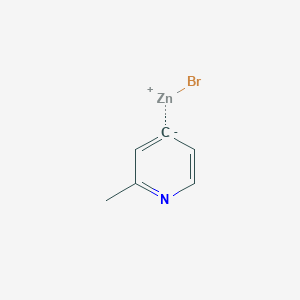
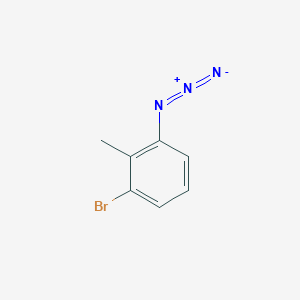
![(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2743790.png)
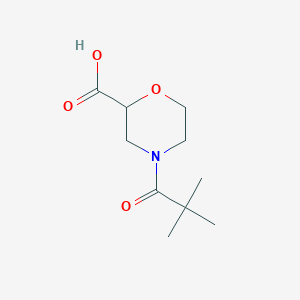

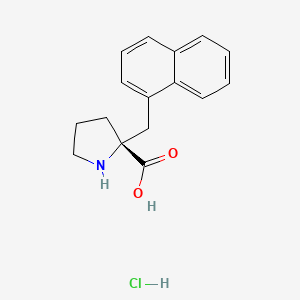
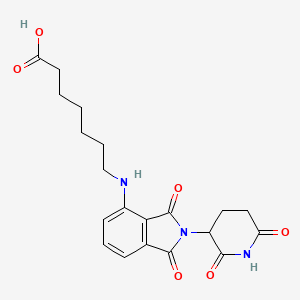


![1-[1-(2-Phenoxyacetyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2743801.png)
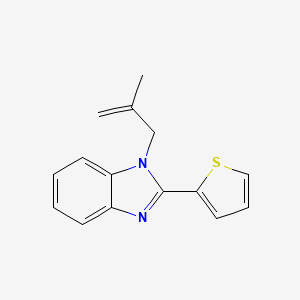
![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid](/img/structure/B2743803.png)
